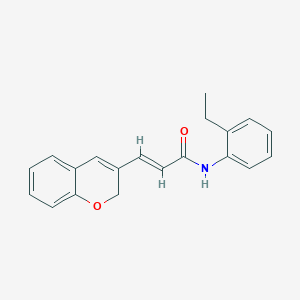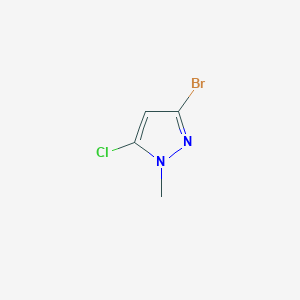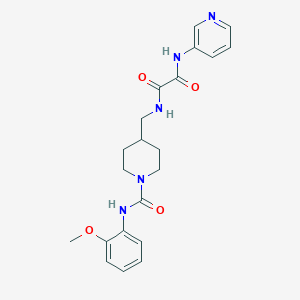
N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds. It also contains a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including azines and the B vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the piperidine and pyridine rings, followed by the addition of the various functional groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the two ring structures and the various functional groups. The piperidine ring would provide a degree of rigidity to the molecule, while the various functional groups would likely influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and pyridine rings, as well as the various functional groups. The carbonyl groups, for example, could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperidine and pyridine rings, as well as the various functional groups. For example, the presence of the carbonyl groups could influence its polarity and solubility .Scientific Research Applications
Role in Drug Design and Synthesis
Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Applications
Some piperidine derivatives have shown potential as anticancer agents . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Antiviral Applications
Piperidine derivatives have also been utilized in antiviral applications . The specific antiviral properties of the compound would need to be investigated further in dedicated studies.
Antimalarial Applications
Some piperidine derivatives have been used in antimalarial applications . Their effectiveness can vary depending on the specific derivative and the strain of malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . Their effectiveness can depend on the specific derivative and the type of microorganism.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . Their effectiveness can depend on the specific derivative and the type of pain or inflammation.
Antipsychotic Applications
Piperidine derivatives have been used in antipsychotic applications . They can help to manage symptoms of psychiatric disorders, but their effectiveness can depend on the specific derivative and the individual patient’s condition.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
properties
IUPAC Name |
N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-30-18-7-3-2-6-17(18)25-21(29)26-11-8-15(9-12-26)13-23-19(27)20(28)24-16-5-4-10-22-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,27)(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSHTDYVEOOFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

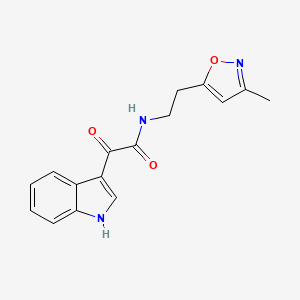
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2889095.png)
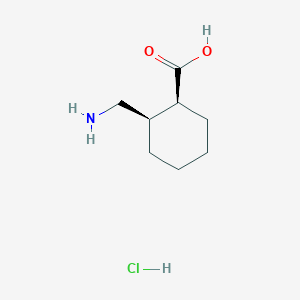
![N-(5-(diethylamino)pentan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2889098.png)
![N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2889100.png)
![N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889103.png)
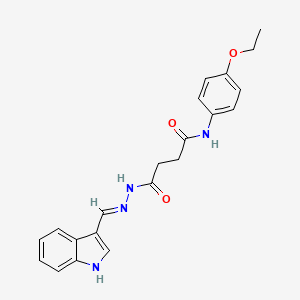
![2-[(1E)-3-[(1E)-5,5-dimethyl-3-[(1E)-3-[(2E)-1,1,3-trimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]prop-1-en-1-yl]cyclohex-2-en-1-ylidene]prop-1-en-1-yl]-1,1,3-trimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B2889106.png)
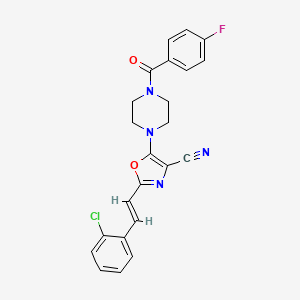
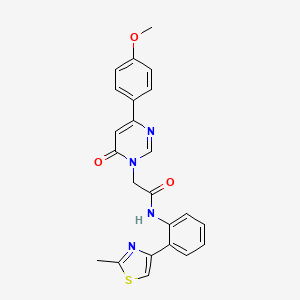
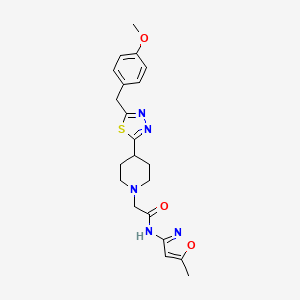
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2889112.png)
